molecular formula C16H10FNO3 B2554900 3-Phenyl-5-isoxazolyl 4-fluorobenzenecarboxylate CAS No. 303987-00-0

3-Phenyl-5-isoxazolyl 4-fluorobenzenecarboxylate

Cat. No.: B2554900
CAS No.: 303987-00-0
M. Wt: 283.258
InChI Key: MBAMXXPBZRPVRF-UHFFFAOYSA-N
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Description

3-Phenyl-5-isoxazolyl 4-fluorobenzenecarboxylate is a chemical compound with the molecular formula C16H10FNO3 and a molecular weight of 283.25 g/mol This compound is characterized by the presence of an isoxazole ring, a phenyl group, and a fluorobenzenecarboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-5-isoxazolyl 4-fluorobenzenecarboxylate typically involves the reaction of 3-phenyl-5-isoxazole with 4-fluorobenzoic acid. The reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the esterification process. The reaction conditions may include:

    Temperature: The reaction is usually conducted at elevated temperatures to ensure complete conversion of the reactants.

    Catalyst: Common catalysts used in this reaction include sulfuric acid or other strong acids.

    Solvent: The reaction is often carried out in an organic solvent such as dichloromethane or toluene to dissolve the reactants and facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-5-isoxazolyl 4-fluorobenzenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups.

Scientific Research Applications

3-Phenyl-5-isoxazolyl 4-fluorobenzenecarboxylate has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new chemical entities.

    Biology: In biological research, the compound can be used to study enzyme interactions and metabolic pathways. Its structural features allow it to interact with various biological targets.

    Medicine: The compound has potential applications in drug discovery and development. Its ability to interact with specific molecular targets makes it a candidate for therapeutic agents.

    Industry: In industrial applications, the compound can be used in the production of specialty chemicals and materials. Its chemical properties make it suitable for use in various manufacturing processes.

Mechanism of Action

The mechanism of action of 3-Phenyl-5-isoxazolyl 4-fluorobenzenecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The isoxazole ring and fluorobenzenecarboxylate moiety play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-Phenyl-5-isoxazolyl benzoate: Similar in structure but lacks the fluorine atom, which may affect its chemical properties and reactivity.

    5-Phenyl-3-isoxazolyl 4-fluorobenzenecarboxylate: A positional isomer with different substitution patterns, leading to variations in its chemical behavior.

    3-Phenyl-5-isoxazolyl 4-chlorobenzenecarboxylate: Contains a chlorine atom instead of fluorine, which can influence its reactivity and applications.

Uniqueness

3-Phenyl-5-isoxazolyl 4-fluorobenzenecarboxylate is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity. This uniqueness makes it valuable in various research and industrial applications, where specific chemical characteristics are required.

Properties

IUPAC Name

(3-phenyl-1,2-oxazol-5-yl) 4-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10FNO3/c17-13-8-6-12(7-9-13)16(19)20-15-10-14(18-21-15)11-4-2-1-3-5-11/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBAMXXPBZRPVRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=C2)OC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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